molecular formula C13H9BrO3 B1385826 2-(2-Bromophenoxy)benzoic acid CAS No. 917477-33-9

2-(2-Bromophenoxy)benzoic acid

Cat. No.: B1385826
CAS No.: 917477-33-9
M. Wt: 293.11 g/mol
InChI Key: QLBCHIMJDKDSGD-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)benzoic acid is an organic compound with the molecular formula C13H9BrO3 It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)benzoic acid typically involves the reaction of 2-bromophenol with 2-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 2-bromophenol attacks the chlorobenzoic acid, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 2-bromophenol, 2-chlorobenzoic acid, base (e.g., potassium carbonate)

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures (e.g., 100-150°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvent (e.g., tetrahydrofuran)

Major Products Formed

    Substitution: Amino or thio derivatives of the original compound

    Oxidation: Quinones or other oxidized phenoxy derivatives

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group

Scientific Research Applications

2-(2-Bromophenoxy)benzoic acid has a wide range of applications in scientific research, including:

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon or carbon-heteroatom bonds.

Biology

    Biochemical Studies: Utilized in studies to understand enzyme-substrate interactions and protein-ligand binding.

    Cell Signaling: Investigated for its potential role in modulating cell signaling pathways.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its potential therapeutic effects in various disease models.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)benzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The bromine atom and phenoxy group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)benzoic acid
  • 2-(2-Chlorophenoxy)benzoic acid
  • 2-(2-Fluorophenoxy)benzoic acid

Comparison

2-(2-Bromophenoxy)benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. For example, the bromine atom is larger and more polarizable than chlorine or fluorine, which can affect the compound’s binding properties and reactivity in substitution reactions. Additionally, the position of the bromine atom on the phenoxy group can influence the overall electronic and steric properties of the molecule, making it distinct from its isomers.

Properties

IUPAC Name

2-(2-bromophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBCHIMJDKDSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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